molecular formula C7H14ClNO3 B2961116 Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl CAS No. 1463881-01-7

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl

Cat. No. B2961116
CAS RN: 1463881-01-7
M. Wt: 195.64
InChI Key: XEDZRASYGGJQCQ-NTSWFWBYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the enzyme-mediated synthesis and crystal structure of (2R,4S)-hydroxyketamine, a compound with a similar pyrrolidine structure, has been described . Another study reported a short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines . A method for preparing (2R,4R)-4-methyl-2-pipecolic acid, another related compound, has also been documented .

Scientific Research Applications

Catalytic Synthesis

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl and its derivatives are utilized in catalytic synthesis processes. For example, methyl 4-aminopyrrole-2-carboxylates are synthesized through a one-pot mode by a relay catalytic cascade reaction, indicating its role in the synthesis of complex organic molecules (Galenko et al., 2015). Similarly, homochiral methyl 4-aminopyrrolidine-2-carboxylates are obtained via asymmetric cycloadditions, showcasing its application in producing enantioselective compounds (Ruiz-Olalla et al., 2015).

Synthon for Medicinal Chemistry

The compound serves as a useful synthon in medicinal chemistry, particularly in the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in applications such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Modification and Rearrangement Reactions

It undergoes various modification and rearrangement reactions, leading to the formation of different organic compounds, indicating its versatility in organic synthesis. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be rearranged to produce methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).

Radiolabeling and Biodistribution Studies

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, exemplifies the application of similar compounds in radiolabeling and biodistribution studies, crucial for understanding drug delivery and action within biological systems (Yu et al., 2003).

Peptide Coupling for Bioconjugation

The compound has applications in peptide coupling, facilitating the direct coupling between methyl ester protected amino acids and chlorido-gold(I)-phosphane, demonstrating its utility in bioconjugation and the synthesis of compound libraries for biological screening (Kriechbaum et al., 2014).

properties

IUPAC Name

methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hcl

CAS RN

1463881-01-7
Record name methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride
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